molecular formula C4H12N2O9 B14519340 3-Methoxypropane-1,2-diol;nitric acid CAS No. 62908-43-4

3-Methoxypropane-1,2-diol;nitric acid

Cat. No.: B14519340
CAS No.: 62908-43-4
M. Wt: 232.15 g/mol
InChI Key: SSUDHTPTGHHYDI-UHFFFAOYSA-N
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Description

3-Methoxypropane-1,2-diol (3-MPD, CAS 623-39-2), also known as glycerol α-monomethyl ether, is a diol derivative with the molecular formula C₄H₁₀O₃. It is characterized by a methoxy group (-OCH₃) at the C3 position and hydroxyl groups (-OH) at C1 and C2 . This compound is primarily recognized as a by-product of technical glycerol production, particularly during the transesterification of plant or animal triglycerides with methanol .

Properties

CAS No.

62908-43-4

Molecular Formula

C4H12N2O9

Molecular Weight

232.15 g/mol

IUPAC Name

3-methoxypropane-1,2-diol;nitric acid

InChI

InChI=1S/C4H10O3.2HNO3/c1-7-3-4(6)2-5;2*2-1(3)4/h4-6H,2-3H2,1H3;2*(H,2,3,4)

InChI Key

SSUDHTPTGHHYDI-UHFFFAOYSA-N

Canonical SMILES

COCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Methoxylation of Glycerol

The methoxylation of glycerol is the most widely reported method for synthesizing 3-methoxypropane-1,2-diol. This process involves substituting one hydroxyl group of glycerol with a methoxy group using methylating agents such as methyl chloride or methanol.

Methyl Chloride Alkylation
A patent by details the reaction of 1,3-propanediol with methyl chloride in the presence of a base, typically potassium hydroxide, at elevated temperatures (100–120°C). The base deprotonates the diol, forming an alkoxide intermediate that undergoes nucleophilic substitution with methyl chloride. The reaction achieves selectivities exceeding 85% for 3-methoxy-1-propanol, with by-products such as 1,3-dimethoxypropane minimized through controlled residence times (10 minutes to 4 hours) and pressure regulation (0.5–5 bar).

Acid-Catalyzed Methanol Reaction
Alternative approaches use methanol as the methylating agent in the presence of acid catalysts. For instance, reports that glycerol reacts with methanol under acidic conditions (e.g., sulfuric acid) at 150–200°C. This method avoids the need for strong bases but requires careful temperature control to prevent decomposition above 225°C. Yields range from 60–75%, with unreacted glycerol recycled into subsequent batches.

Purification and Isolation

Crude reaction mixtures contain unreacted diols, solvents, and by-products. Industrial processes employ distillation under reduced pressure to isolate 3-methoxypropane-1,2-diol. For example, describes a two-step distillation where the product is separated from 1,3-propanediol at 110–120°C (0.8 mm Hg). Purity exceeding 95% is achievable, as confirmed by gas chromatography.

Nitration of 3-Methoxypropane-1,2-diol with Nitric Acid

Reaction Conditions and Mechanisms

Nitration introduces nitro groups into the diol structure, forming derivatives such as 5-nitro-3-methoxypropane-1,2-diol. This transformation is critical for producing energetic materials and pharmaceutical intermediates.

Electrophilic Nitration
According to, nitric acid acts as both a nitrating agent and proton source in electrophilic aromatic substitution. The hydroxyl groups of 3-methoxypropane-1,2-diol are protonated, enhancing the electrophilicity of the nitric acid. The reaction proceeds at 40–60°C in acetic acid, which stabilizes the nitronium ion ($$ \text{NO}_2^+ $$). A typical nitration protocol involves:

  • Dissolving 3-methoxypropane-1,2-diol in glacial acetic acid.
  • Gradually adding concentrated nitric acid (65–70%) with stirring.
  • Maintaining the temperature below 60°C to prevent oxidative decomposition.

The product, 5-nitro-3-methoxypropane-1,2-diol, is isolated via neutralization with sodium bicarbonate and extraction with methylene chloride.

By-Product Management

Nitration reactions often generate by-products such as dinitro compounds and oxidized species. identifies the use of phosphoryl trichloride ($$ \text{POCl}3 $$) in subsequent steps to convert nitro-diols into chlorinated intermediates, minimizing residual nitric acid. Additionally, iron powder reductions ($$ \text{H}2/\text{Fe} $$) in methanol further purify nitro derivatives.

Industrial and Laboratory Optimization

Catalytic Innovations

Recent patents emphasize catalyst selection to enhance yield and selectivity. For example, discloses a process using potassium iodide ($$ \text{KI} $$) as a phase-transfer catalyst in methyl chloride alkylations, reducing reaction times by 30%. Similarly, demonstrates that sodium bicarbonate buffers mitigate side reactions during nitration, improving product stability.

Temperature and Pressure Effects

Optimal temperature ranges vary by method:

Method Temperature Range Yield
Methyl Chloride Alkylation 100–120°C 85–95%
Acid-Catalyzed Methanol 150–200°C 60–75%
Nitration with $$ \text{HNO}_3 $$ 40–60°C 70–80%

Exceeding these thresholds leads to decomposition, as seen in glycerol methoxylation above 225°C. Pressure regulation in methyl chloride reactions (0.5–5 bar) also prevents volatilization of reactants.

Applications of Nitro Derivatives

Nitro-functionalized 3-methoxypropane-1,2-diol derivatives serve as precursors to pharmaceuticals like ticagrelor, an antiplatelet agent. The nitration step introduces functional groups critical for biological activity, as outlined in. Additionally, these compounds are intermediates in synthesizing explosives and polymers, where nitro groups enhance energy density.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: 3-Methoxypropane-1,2-diol can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

    Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups using reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives of 3-methoxypropane-1,2-diol .

Scientific Research Applications

3-Methoxypropane-1,2-diol has several scientific research applications across various fields :

    Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.

    Biology: The compound is used in biochemical studies and as a cryoprotectant in biological samples.

    Medicine: It is utilized in pharmaceutical formulations and as an excipient in drug delivery systems.

    Industry: 3-Methoxypropane-1,2-diol is employed in the production of cosmetics, personal care products, and as an additive in food and beverages.

Mechanism of Action

The mechanism of action of 3-methoxypropane-1,2-diol involves its interaction with various molecular targets and pathways . In biochemical applications, it acts as a cryoprotectant by stabilizing cell membranes and proteins during freezing and thawing processes. In pharmaceutical formulations, it enhances the solubility and bioavailability of active ingredients, thereby improving drug delivery and efficacy.

Comparison with Similar Compounds

Propane-1,2-diol (Propylene Glycol, E 1520)

Structure : C₃H₈O₂, with hydroxyl groups at C1 and C2.
CAS : 57-55-4.

Property 3-MPD Propane-1,2-diol
Metabolism Not fully characterized Oxidized to lactic acid and pyruvic acid via citric acid cycle
Toxicity Low (used as a marker) Generally recognized as safe (GRAS) at regulated doses
Applications Wine adulteration marker Food additive, antifreeze, pharmaceuticals

3-Chloro-propane-1,2-diol (3-MCPD)

Structure : C₃H₇ClO₂, with a chlorine atom at C3.
CAS : 96-24-2.

Property 3-MPD 3-MCPD
Occurrence Wine, sterilized gels Bread crust, savory snacks
Toxicity Non-toxic at trace levels Carcinogenic (classified as Group 2B by IARC)
Regulatory Limits Not established EU limit: 50 µg/kg in soy sauces

Cyclic Diglycerols (CycDs)

Structure : Cyclic ethers formed during petrochemical glycerol synthesis.

Property 3-MPD CycDs
Source Transesterification of triglycerides Petrochemical glycerol synthesis
Detection in Wine 0.1–0.8 mg/L 0.5–1.5 mg/L (sum of six isomers)
Analytical Recovery 97.5–101.1% 100.3–104.7%

Naturally Occurring Diols

Examples include:

  • (2S)-3-Methoxypropane-1,2-diol : Stereoisomer identified in plant extracts, structurally similar to 3-MPD but with natural origins .

Analytical and Regulatory Insights

Detection Methods

  • GC/MS Analysis : Validated by the International Organisation of Vine and Wine (OIV) for simultaneous quantification of 3-MPD and CycDs in wines .
    • Linear ranges: 0.10–2.00 mg/L (3-MPD), 0.50–4.00 mg/L (CycDs) .
    • Precision: RSDr < 5% for both compounds .

Industrial and Environmental Relevance

  • Sterilization By-Product : 3-MPD forms in hydroxyethyl cellulose gels during high-dose e-beam sterilization, highlighting its unintended generation in pharmaceuticals .

Q & A

Q. What analytical methods are validated for detecting 3-Methoxypropane-1,2-diol (3-MPD) and cyclic diglycerols (CycDs) in wine, and what are their detection limits?

The internationally validated GC-MS method (OIV-MA-AS315-15) quantifies 3-MPD (0.1–0.8 mg/L) and CycDs (0.5–1.5 mg/L) in wines. The method involves ethyl ether extraction followed by GC-MS analysis, with internal standard calibration using deuterated butane-1,4-diol . An alternative LC-MS/MS method employs a C18 column with methanol/ammonium acetate eluents and MRM mode for higher sensitivity, reducing sample preparation time .

Q. Why are 3-MPD and CycDs critical markers in wine authenticity studies?

3-MPD and CycDs are industrial glycerol byproducts absent in natural fermentation. Their presence indicates adulteration with synthetic glycerol, prohibited under EU regulations. Detection methods focus on these impurities to enforce compliance with oenological standards .

Q. How does nitric acid concentration influence NO₂ absorption efficiency in environmental chemistry studies?

In NO₂ gas treatment, dilute nitric acid (3–30%) enhances absorption efficiency due to its oxidative capacity. Higher concentrations (>20%) reduce solubility of NO₂ intermediates, creating a trade-off between acid strength and gas-liquid equilibrium. Optimal absorption occurs at 10–15% nitric acid under elevated pressures (e.g., 2–3 bar) .

Advanced Research Questions

Q. How can interlaboratory variability in 3-MPD recovery rates be addressed during method validation?

Collaborative studies (e.g., 11 labs in OIV trials) recommend using matrix-matched calibration to correct for wine-specific interferences. Recovery rates for 3-MPD should fall within 85–115%, with statistical outlier removal (e.g., Grubbs’ test) and ANOVA to validate reproducibility (R >99% probability) . Discrepancies in spiked samples often arise from improper internal standard (IS) normalization or matrix effects, necessitating IS pre-spiking and blank correction .

Q. What experimental design optimizes nitric acid’s role in oxidizing organic compounds like benzaldehyde?

Controlled oxidation of benzaldehyde to benzoic acid using nitric acid requires precise temperature (40–60°C) and stoichiometric ratios (1:1.2 benzaldehyde:HNO₃). Catalytic traces of chromium(VI) oxide accelerate kinetics, but side products (e.g., nitro derivatives) must be monitored via HPLC or GC-MS. Reaction quenching with ice-water prevents over-oxidation .

Q. How do sterilization methods (e.g., gamma radiation) affect 3-MPD formation in non-wine matrices?

In hydroxyethyl cellulose gels, e-beam sterilization generates 3-MPD as a radiolytic byproduct (0.2–0.5 mg/L at 25 kGy), absent in non-sterile samples. Gamma radiation and steam sterilization show negligible 3-MPD formation, suggesting beam-specific degradation of methoxypropane precursors .

Methodological Challenges and Solutions

Q. How to resolve contradictions in 3-MPD quantification when using GC-MS vs. LC-MS/MS?

GC-MS may underestimate 3-MPD due to thermal decomposition, while LC-MS/MS avoids this via milder ionization. Cross-validate methods using standard additions : spike samples with known 3-MPD concentrations and compare recovery rates. For GC-MS, derivatization (e.g., silylation) improves volatility and accuracy .

Q. What parameters govern nitric acid’s absorption kinetics of NO₂ in packed-bed reactors?

A dual-film model incorporates gas-phase diffusion (kₐ), liquid-phase reaction (kₗ), and equilibrium solubility (Henry’s constant). Increasing gas velocity enhances kₐ but reduces residence time. Pilot-scale experiments show optimal efficiency at 10–15% nitric acid, 2 bar pressure, and structured packing (e.g., Mellapak 250Y) .

Data Interpretation and Validation

Q. How to statistically validate precision in 3-MPD collaborative studies?

Calculate Horwitz ratios (Horwitz = RSDᵣ / 0.66RSDᴿ) . For 3-MPD, acceptable RSDᵣ (repeatability) is <10%, and RSDᴿ (reproducibility) <15%. Outliers are flagged via Cochran’s test for homogeneity and removed if exceeding 95% confidence .

Q. Why does nitric acid concentration in absorption systems show non-linear effects on NO₂ removal?

At >20% HNO₃, NO₂ dimerization (N₂O₄) dominates, reducing solubility. Kinetic modeling shows a transition from pseudo-first-order (low HNO₃) to zero-order (high HNO₃) regimes. FTIR or UV-Vis monitoring of gas-phase N₂O₄/N₂O₃ ratios is critical for optimizing acid strength .

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